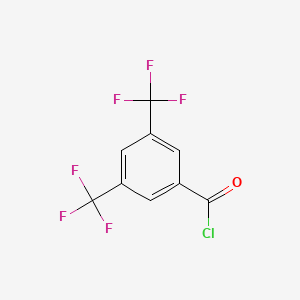

3,5-Bis(trifluoromethyl)benzoyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

3,5-bis(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKMMQSMEDJRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229126 | |

| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785-56-8 | |

| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000785568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)benzoyl Chloride

CAS Number: 785-56-8

This technical guide provides an in-depth overview of 3,5-Bis(trifluoromethyl)benzoyl chloride, a key reagent and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including physical and chemical properties, safety data, experimental protocols, and reaction pathways.

Chemical and Physical Properties

This compound is a highly reactive acyl chloride characterized by the presence of two trifluoromethyl groups on the benzene (B151609) ring. These electron-withdrawing groups significantly enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent.

| Property | Value | Reference |

| CAS Number | 785-56-8 | [1][2][3][4] |

| Molecular Formula | C₉H₃ClF₆O | [1][2][5] |

| Molecular Weight | 276.56 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 194.3 °C at 760 mmHg; 81 °C at 24 mmHg | [1][6] |

| Density | 1.526 - 1.54 g/cm³ | [1][6] |

| Refractive Index | n20/D 1.43 - 1.435 | [1][6][7] |

| Flash Point | 72.2 °C (161.6 °F) - closed cup | [6][7] |

| Purity | ≥ 97-98% | [1][3][4] |

Safety and Hazard Information

Due to its high reactivity, this compound is classified as a hazardous substance. It is corrosive and reacts with water. Appropriate safety precautions must be taken during handling and storage.

| Hazard Statement | GHS Classification | Precautionary Statements |

| H290: May be corrosive to metals | Corrosive to metals, Category 1 | P234, P390, P406 |

| H314: Causes severe skin burns and eye damage | Skin corrosion/irritation, Category 1C | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405 |

| H318: Causes serious eye damage | Serious eye damage, Category 1 | P280, P305+P351+P338+P310 |

GHS Pictogram:

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. A patented method describes the conversion from 3,5-bis(trifluoromethyl)benzoyl fluoride (B91410) using silicon tetrachloride in the presence of a Lewis acid catalyst.

Protocol: Conversion from 3,5-Bis(trifluoromethyl)benzoyl Fluoride

-

Reagents: 3,5-bis(trifluoromethyl)benzoyl fluoride (1040g), aluminum chloride (24g), silicon tetrachloride (224g), triphenylphosphine (B44618) (5g), X zeolite 133 (30g).

-

Procedure:

-

Charge a reactor with 1040g of 3,5-bis(trifluoromethyl)benzoyl fluoride and 24g of aluminum chloride.

-

Heat the mixture to 40°C with stirring.

-

Over a period of 3 hours, add 224g of silicon tetrachloride dropwise, maintaining the temperature below 45°C.

-

Continue stirring for 2 hours until gas evolution ceases.

-

Add 30g of X zeolite 133 and filter the mixture.

-

To the filtrate, add 5g of triphenylphosphine.

-

Distill the mixture under vacuum (12 mbar) in a 70 cm column.

-

Collect the product, this compound, at a boiling point of 68°C (bath temperature: 80°C).

-

-

Yield: 623g (83.6% of theoretical).[2]

General Protocol for N-Acylation (Amide Synthesis)

This compound is an excellent reagent for the acylation of primary and secondary amines to form the corresponding amides. The Schotten-Baumann reaction conditions are often employed.

-

Reagents: A primary or secondary amine, this compound, a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane, diethyl ether, or a biphasic system).

-

Procedure:

-

Dissolve the amine in the chosen solvent in a reaction vessel.

-

If using an organic base, add it to the amine solution.

-

Cool the mixture in an ice bath.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any unreacted starting materials.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

-

Applications in Research and Development

The unique electronic properties imparted by the two trifluoromethyl groups make this compound a valuable building block in several areas:

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists.[8] The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of drug candidates.

-

Agrochemicals: This compound serves as a key intermediate in the production of various fluorinated agrochemicals.[1]

-

Specialty Polymers: It is utilized in the manufacturing of specialty polymers with enhanced thermal stability and chemical resistance.[1]

-

Organic Synthesis: As a versatile building block, it facilitates the creation of complex molecular architectures and novel compounds with desirable characteristics.[1]

Visualizations

Synthesis Pathway

Caption: Synthesis of this compound.

General Acylation Workflow

Caption: General workflow for acylation reactions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN1216028C - Preparation method of 3,5-di (trifluoromethyl) benzoyl chloride and new 3,5-di(triahlo) benzoylate A and 3,5-dimethyl benzoylate A - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 5. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

In-depth Technical Guide: 3,5-Bis(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

3,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride compound distinguished by the presence of two trifluoromethyl groups on the phenyl ring. This substitution pattern significantly influences its chemical properties and reactivity, making it a valuable reagent and building block in various chemical syntheses. Its primary applications lie in the fields of pharmaceutical and agrochemical development, where the introduction of the 3,5-bis(trifluoromethyl)phenyl moiety can enhance the biological activity, metabolic stability, and lipophilicity of target molecules. The molecular weight of this compound is 276.56 g/mol .

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₃ClF₆O |

| Molecular Weight | 276.56 g/mol [1] |

| CAS Number | 785-56-8 |

| Appearance | Clear, colorless to very slightly yellow liquid |

| Boiling Point | 194.3 °C at 760 mmHg |

| Density | 1.526 g/cm³ |

| Refractive Index | n20/D 1.435 (lit.) |

| Flash Point | 72.2 °C |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and direct method involves the chlorination of 3,5-bis(trifluoromethyl)benzoic acid.

Synthesis of this compound from 3,5-Bis(trifluoromethyl)benzoic Acid

A prevalent laboratory-scale synthesis involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts, which simplifies purification.

Experimental Protocol:

-

To a stirred solution of 3,5-bis(trifluoromethyl)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl dichloride (1 equivalent) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

The progress of the reaction can be monitored by the cessation of gas evolution.

-

Upon completion, the solvent and excess reagent are removed under reduced pressure to yield this compound, which can be used directly or further purified by distillation. A yield of 100% has been reported for this reaction.[2]

A multi-step process starting from 3,5-dimethylbenzoic acid has also been described, involving side-chain chlorination followed by fluorination and subsequent conversion to the benzoyl chloride.[3]

Applications in Research and Development

The unique electronic properties conferred by the two trifluoromethyl groups make this compound a versatile reagent in organic synthesis and drug discovery.

Derivatizing Agent for Analytical Chemistry

Intermediate in Pharmaceutical Synthesis

The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in a number of biologically active molecules. Consequently, this compound serves as a crucial intermediate in the synthesis of various drug candidates.

Synthesis of Neurokinin-1 (NK1) Receptor Antagonists: This compound is a precursor in the synthesis of NK1 receptor antagonists, which are investigated for their potential in treating chemotherapy-induced nausea and vomiting, as well as other neurological disorders. A key step in these syntheses is often the reaction of the benzoyl chloride with an appropriate amine to form a central amide linkage.[9]

Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: 3,5-Bis(trifluoromethyl)benzyl chloride, a related compound, is used to produce 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene in 94% yield through a nucleophilic substitution reaction with sodium azide (B81097).[10] This azide is a critical starting material for the synthesis of potent NK1 antagonists.[10]

Experimental Workflow: Synthesis of an Amide Derivative

References

- 1. This compound | C9H3ClF6O | CID 101856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8, Paid sample available [jinghuifluo.com]

- 3. CN1216028C - Preparation method of 3,5-di (trifluoromethyl) benzoyl chloride and new 3,5-di(triahlo) benzoylate A and 3,5-dimethyl benzoylate A - Google Patents [patents.google.com]

- 4. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. ijnrd.org [ijnrd.org]

- 7. researchgate.net [researchgate.net]

- 8. Separation of Clonidine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 3,5-Bis(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive organofluorine compound extensively utilized as a building block in organic synthesis. Its two trifluoromethyl groups significantly influence its chemical reactivity and physical properties, making it a valuable reagent in the development of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its safety and handling information.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in various synthetic procedures.

| Property | Value |

| Molecular Formula | C₉H₃ClF₆O |

| Molecular Weight | 276.56 g/mol [1][2] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Density | 1.526 g/mL at 25 °C[3][4] |

| Boiling Point | 81 °C at 24 mmHg[2] 65-67 °C at 12 mmHg[5] 194.3 °C at 760 mmHg[6] |

| Refractive Index | n20/D 1.435[3][4] |

| Flash Point | 72 °C (161.6 °F) - closed cup[3][7] |

| Solubility | Slightly soluble in water[8]. Reacts with water. |

| CAS Number | 785-56-8[2][3][4] |

| EC Number | 212-322-0[9] |

Reactivity and Stability

This compound is a reactive acyl chloride. It is sensitive to moisture and will react with water, alcohols, and amines. It should be stored in a cool, dry place under an inert atmosphere. The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and alcohols.

Safety and Handling

Hazard Classification:

-

GHS Classification: Skin corrosion/irritation (Category 1B/1C), Serious eye damage (Category 1), Corrosive to metals (Category 1).[1][9]

-

Hazard Statements: H314: Causes severe skin burns and eye damage.[1][3] H290: May be corrosive to metals.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton) and protective clothing.[9]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases when handling in a well-ventilated area is not sufficient.[10]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep container tightly closed.

-

Store in a cool, dry place away from incompatible materials.

-

Store under an inert atmosphere to prevent reaction with moisture.

Experimental Protocols

The following are general methodologies for determining the key physical properties of liquid chemical compounds like this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Small test tube

-

Thermometer (calibrated)

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of the liquid sample into the test tube with a small magnetic stir bar.

-

Clamp the test tube in the heating block.

-

Position the thermometer so that the bulb is about 1 cm above the liquid surface.

-

Begin gentle stirring and heating.

-

Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

-

Adjust the thermometer position so the bulb is at the level of this reflux ring.

-

The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point.

Determination of Density (Pycnometer Method)

This method provides a precise measurement of a liquid's density.

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath for temperature control

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. The temperature of the liquid should be equilibrated to a known temperature (e.g., 25 °C) using a water bath.

-

Place the stopper and wipe away any excess liquid from the outside.

-

Weigh the filled pycnometer and record its mass (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens cleaning tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of the sample liquid onto the surface of the measuring prism.

-

Close the prisms. The liquid should form a thin film between them.

-

Allow the sample to equilibrate to the desired temperature (e.g., 20 °C), which is maintained by the circulating water bath.

-

Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a color fringe is visible, adjust the compensator to remove it.

-

Read the refractive index value from the instrument's scale.

Determination of Flash Point (Closed-Cup Method)

The Pensky-Martens closed-cup tester is a standard apparatus for this measurement.[11]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heat source

-

Stirrer

-

Ignition source (e.g., a small flame or electric igniter)

-

Thermometer

Procedure:

-

Pour the liquid sample into the test cup to the marked level.

-

Place the lid on the cup, which is equipped with a thermometer and a stirrer.

-

Heat the sample at a slow, constant rate (e.g., 5-6 °C per minute) while continuously stirring.

-

At regular temperature intervals, apply the ignition source through the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.

Mandatory Visualizations

General Synthetic Workflow

This compound is a key reagent for introducing the 3,5-bis(trifluoromethyl)benzoyl moiety into molecules, a common strategy in medicinal chemistry to enhance properties like metabolic stability or receptor binding. The following diagram illustrates a typical acylation reaction.

Caption: General workflow for an acylation reaction.

Safety and Handling Logic

Proper handling of this compound is critical due to its corrosive nature. The following diagram outlines the logical steps for safe handling.

Caption: Logical flow for safe handling procedures.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. filab.fr [filab.fr]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. phillysim.org [phillysim.org]

- 10. almaaqal.edu.iq [almaaqal.edu.iq]

- 11. precisionlubrication.com [precisionlubrication.com]

The Versatile Reagent: A Technical Guide to 3,5-Bis(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a critical building block in modern organic synthesis. Its utility stems from the presence of two trifluoromethyl (-CF3) groups on the benzoyl ring. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. Furthermore, the incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into molecules can significantly modify their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, applications, and experimental protocols involving this compound.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride is often preferred for its milder reaction conditions and the formation of volatile byproducts.

Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)benzoic Acid

Materials:

-

3,5-Bis(trifluoromethyl)benzoic acid

-

Oxalyl chloride

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or argon gas supply

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-bis(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolve the benzoic acid derivative in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the solution.

-

Slowly add oxalyl chloride (1.5-2.0 eq) to the stirred solution at room temperature. Gas evolution (CO₂ and CO) will be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Cool the reaction mixture to room temperature.

-

Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

-

The resulting crude this compound, a colorless to slightly yellow liquid, can be purified by distillation under reduced pressure or used directly in subsequent reactions if purity is sufficiently high.

Core Applications

The unique properties of this compound make it a valuable reagent in several fields, including drug discovery, polymer chemistry, and analytical chemistry.

Pharmaceutical and Agrochemical Synthesis

The 3,5-bis(trifluoromethyl)benzoyl group is a key pharmacophore in a variety of biologically active molecules. Its high lipophilicity can enhance membrane permeability, and the trifluoromethyl groups can improve metabolic stability by blocking potential sites of oxidation.

Neurokinin-1 (NK1) Receptor Antagonists: This class of drugs, used as antiemetics and antidepressants, often features the N-[3,5-bis(trifluoromethyl)benzyl] moiety. This compound is a key intermediate in the synthesis of the corresponding amine, which is then incorporated into the final drug structure.

dot

Caption: Synthesis pathway to NK1 receptor antagonists.

Derivatizing Agent in Analytical Chemistry

This compound is an effective derivatizing agent for enhancing the detectability and chromatographic separation of analytes containing primary and secondary amine or hydroxyl groups, particularly in gas chromatography-mass spectrometry (GC-MS). The resulting derivatives are more volatile and thermally stable, and the presence of multiple fluorine atoms provides a strong signal in electron capture detection (ECD) and a characteristic mass fragmentation pattern in MS.

Analysis of Amphetamines: The derivatization of amphetamines with this compound improves their chromatographic peak shape and allows for sensitive and selective quantification in biological matrices.

dot

Caption: GC-MS analysis workflow with derivatization.

Polymer Chemistry

The rigidity and thermal stability of the 3,5-bis(trifluoromethyl)phenyl group make it a desirable component in high-performance polymers. This compound can be used as a monomer in the synthesis of specialty polymers such as aramids (aromatic polyamides) and polyesters. These polymers often exhibit enhanced thermal stability, chemical resistance, and solubility in organic solvents compared to their non-fluorinated analogs.

dot

Caption: Aramid synthesis via polycondensation.

Quantitative Data Summary

| Application | Reactants | Product | Reaction Conditions | Yield (%) | Reference |

| Amide Synthesis | This compound, N-methyl-3,5-bis(trifluoromethyl)benzylamine | N-Methyl-N-(3,5-bis(trifluoromethyl)benzyl)-3,5-bis(trifluoromethyl)benzamide | Et3N, CH2Cl2, rt, 2h | - | [1] |

| Amine Synthesis | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | H₂, Pd-C, EtOH, 4 bar, 25°C, 6h | 97 | [2] |

| Derivatization | Amphetamine, this compound | N-(1-phenylpropan-2-yl)-3,5-bis(trifluoromethyl)benzamide | Basic conditions, organic solvent | Quantitative | General Procedure |

| Polymer Synthesis | This compound, various aromatic diamines | Fluorinated Aromatic Polyamides | Low-temperature polycondensation in DMAc | High | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Substituted Amides

This protocol is a general procedure for the acylation of a primary or secondary amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous triethylamine (B128534) (Et₃N) or pyridine (B92270)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-substituted-3,5-bis(trifluoromethyl)benzamide.

Protocol 2: Derivatization of Amphetamine for GC-MS Analysis

This protocol outlines the derivatization of amphetamine in a sample for subsequent GC-MS analysis.

Materials:

-

Sample extract containing amphetamine in a suitable organic solvent (e.g., ethyl acetate)

-

This compound solution (1% in anhydrous acetonitrile)

-

Anhydrous pyridine or other suitable base

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

-

To the dry residue, add 50 µL of the this compound solution and 10 µL of anhydrous pyridine.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

The sample is now ready for direct injection into the GC-MS system.

Typical GC-MS Conditions:

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injection: Splitless mode

-

Oven Program: Initial temperature of 80-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 minutes.

-

MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

Conclusion

This compound is a powerful and versatile reagent with significant applications in drug discovery, materials science, and analytical chemistry. Its enhanced reactivity and the unique properties it imparts to molecules make it an invaluable tool for researchers and scientists. The protocols and data presented in this guide offer a comprehensive overview of its utility and provide a solid foundation for its application in various synthetic and analytical endeavors.

References

- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and properties of novel soluble fluorinated aromatic polyamides containing 4-benzoyl-2,3,5,6-tetrafluorophenoxy pendant groups | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzoyl chloride is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its two trifluoromethyl groups impart unique properties, such as enhanced metabolic stability and binding affinity, to the final active ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols and comparative data analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Core Synthesis Strategy

The most common and direct approach to synthesizing this compound involves a two-step process. The first step is the synthesis of the precursor, 3,5-bis(trifluoromethyl)benzoic acid, followed by its conversion to the corresponding acyl chloride.

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid

The synthesis of 3,5-bis(trifluoromethyl)benzoic acid is typically achieved through the Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene (B1265498). This method has been shown to produce the desired carboxylic acid in high yields.[1]

Experimental Protocol: Grignard Carboxylation

A detailed experimental protocol for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid is outlined below, based on established methods.[1]

Materials:

-

3,5-Bis(trifluoromethyl)bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Carbon dioxide (solid or gas)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous THF under a nitrogen atmosphere. A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is then heated to reflux to ensure complete formation of the Grignard reagent.

-

Carboxylation: The Grignard solution is cooled, and then carbon dioxide (either as crushed dry ice or bubbled gas) is introduced. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Work-up and Isolation: The reaction mixture is quenched with aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with a sodium carbonate solution and then with brine.

-

Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-bis(trifluoromethyl)benzoic acid. Further purification can be achieved by recrystallization.

Quantitative Data for 3,5-Bis(trifluoromethyl)benzoic Acid Synthesis

| Parameter | Value | Reference |

| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | [1] |

| Reagents | Mg, CO₂ | [1] |

| Solvent | THF | [1] |

| Reaction Temperature | Reflux for Grignard formation | [1] |

| Yield | Up to 94% | [1] |

| Purity | High (after crystallization) | [1] |

Step 2: Conversion of 3,5-Bis(trifluoromethyl)benzoic Acid to this compound

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method A: Using Thionyl Chloride

Thionyl chloride is a widely used and cost-effective reagent for the preparation of acyl chlorides. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas.

Materials:

-

3,5-Bis(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or another inert solvent

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, 3,5-bis(trifluoromethyl)benzoic acid is dissolved or suspended in an anhydrous inert solvent like toluene.

-

Reagent Addition: Thionyl chloride (in excess) is added to the mixture, followed by a catalytic amount of DMF.

-

Reaction: The mixture is heated to reflux and maintained at that temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.

-

Purification: The excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Method B: Using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion and often provides cleaner reactions and higher yields under milder conditions compared to thionyl chloride. The byproducts, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which simplifies purification.

Materials:

-

3,5-Bis(trifluoromethyl)benzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another inert solvent

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Reaction Setup: 3,5-Bis(trifluoromethyl)benzoic acid is dissolved in an anhydrous solvent such as dichloromethane in a flask under a nitrogen atmosphere.

-

Reagent Addition: A catalytic amount of DMF is added, followed by the slow, dropwise addition of oxalyl chloride at a controlled temperature, often starting at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the evolution of gas ceases.

-

Purification: The solvent and excess reagents are removed under reduced pressure to yield the crude product, which can be used directly or purified by vacuum distillation.

Comparative Quantitative Data for Acyl Chloride Formation

| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride | Reference |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | [2] |

| Solvent | Toluene (typical) | Dichloromethane (DCM) | [2] |

| Catalyst | DMF (optional but recommended) | DMF (catalytic) | [2] |

| Reaction Temperature | Reflux | 0 °C to room temperature | [2] |

| Reaction Time | 4-5 hours | 1-4.5 hours | [2] |

| Yield | ~54% | Up to 100% | [2] |

Alternative Synthetic Route

An alternative, multi-step industrial process for the synthesis of this compound starts from 3,5-dimethylbenzoic acid. This process involves the chlorination of the methyl groups followed by fluorination and a final conversion of the resulting benzoyl fluoride (B91410) to the benzoyl chloride.

Experimental Workflow: Multi-step Industrial Synthesis

Caption: Multi-step industrial synthesis of this compound.

Experimental Protocol: Conversion of Benzoyl Fluoride to Benzoyl Chloride

A specific protocol for the final step of this alternative route is provided in the patent literature.[3]

Materials:

-

3,5-Bis(trifluoromethyl)benzoyl fluoride

-

Silicon tetrachloride (SiCl₄)

-

Aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Triphenylphosphine

Procedure:

-

Reaction Setup: 3,5-Bis(trifluoromethyl)benzoyl fluoride and aluminum chloride are heated in a reaction vessel.

-

Reagent Addition: Silicon tetrachloride is added dropwise while controlling the temperature.

-

Reaction: The mixture is stirred until the evolution of gas ceases.

-

Purification: The crude product is filtered and then distilled. Triphenylphosphine may be added during distillation. A yield of 83.6% has been reported for this step.[3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic procedures described.

Diagram 1: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid

Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

Diagram 2: Conversion to this compound

Caption: Methods for the conversion of the carboxylic acid to the benzoyl chloride.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of method will depend on factors such as scale, desired purity, and available resources. The direct chlorination of 3,5-bis(trifluoromethyl)benzoic acid using oxalyl chloride and a catalytic amount of DMF in dichloromethane appears to be the most efficient method, offering high yields under mild conditions. For industrial-scale production, the multi-step process starting from 3,5-dimethylbenzoic acid may be more economical. This guide provides the necessary details for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 2. Bulk supply high purity 3,5-Bis(Trifluoromethyl)Benzoyl Chloride 785-56-8, Paid sample available [jinghuifluo.com]

- 3. CN1216028C - Preparation method of 3,5-di (trifluoromethyl) benzoyl chloride and new 3,5-di(triahlo) benzoylate A and 3,5-dimethyl benzoylate A - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 3,5-Bis(trifluoromethyl)benzoyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3,5-bis(trifluoromethyl)benzoyl chloride with primary and secondary amines. This highly reactive acylating agent is a valuable building block in medicinal chemistry and materials science, primarily due to the unique properties conferred by the two trifluoromethyl groups. These electron-withdrawing groups significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines. This reactivity profile allows for the efficient synthesis of a wide range of N-substituted-3,5-bis(trifluoromethyl)benzamides.

Core Reactivity and Mechanism

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. This reaction, often referred to as the Schotten-Baumann reaction, is a well-established method for forming robust amide bonds. The general mechanism involves the initial attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen to yield the final amide product. The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Quantitative Data on Reactivity

The reaction of this compound with amines is generally high-yielding. Below is a summary of representative reactions. It is important to note that specific yields and optimal conditions can vary depending on the nucleophilicity of the amine, steric hindrance, and the specific reaction setup.

| Amine Type | Specific Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Aromatic | Aniline Derivatives | Pyridine or Triethylamine | Dichloromethane (B109758) or THF | 0 to Room Temp | 2-6 | Typically >90 | General Procedure |

| Primary Aliphatic | Benzylamine | Pyridine or Triethylamine | Dichloromethane or THF | 0 to Room Temp | 1-4 | Typically >95 | General Procedure |

| Secondary Aliphatic | Piperidine | Pyridine or Triethylamine | Dichloromethane or THF | 0 to Room Temp | 1-4 | Typically >95 | General Procedure |

| Heterocyclic | Imidazole | Clay catalyst | Solvent-free | Room Temp | < 0.1 | 96 | [1] |

Experimental Protocols

The following are representative experimental protocols for the acylation of primary and secondary amines with this compound.

Protocol 1: General Procedure for the Acylation of a Primary Amine (Schotten-Baumann Conditions)

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.05 eq)

-

Pyridine or Triethylamine (1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM or THF to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM or THF and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide

While this protocol utilizes the corresponding carboxylic acid and amine, it provides valuable insight into the formation of a similar amide bond.[2][3]

Materials:

-

Stearic acid (1.0 eq)

Procedure:

-

In a 10.0 mL open-topped tube, combine stearic acid (142 mg, 0.50 mmol) and 3,5-bis(trifluoromethyl)benzylamine (122 mg, 0.50 mmol).[2][3]

-

Heat the resulting mixture in an oil bath at 140 °C for 24 hours under solvent-free conditions.[2][3]

-

Periodically remove condensed water vapor from the walls of the tube with a piece of cotton attached to a spatula to drive the equilibrium towards amide formation.[2][3]

-

After 24 hours, allow the reaction mixture to cool to room temperature.[3]

-

Purify the crude product by flash chromatography on silica gel using a mixture of DCM/MeOH (100:1, v/v) as the eluent to afford the desired amide.[3]

-

Yield: 41%[3]

-

Application in Drug Development: CETP Inhibition

N-substituted-3,5-bis(trifluoromethyl)benzamides are of significant interest in drug development, particularly as inhibitors of the Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides. Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol ("good cholesterol") and reducing LDL cholesterol ("bad cholesterol"), thereby potentially reducing the risk of atherosclerotic cardiovascular disease.

References

An In-depth Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)benzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-bis(trifluoromethyl)benzoyl chloride in common organic solvents. Due to the compound's reactive nature, this document focuses on its predicted solubility based on general chemical principles of acyl chlorides and provides guidance on how to approach solubility determination experimentally for such reactive species.

Introduction

This compound is a highly reactive organofluorine compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its two trifluoromethyl groups significantly influence its chemical properties, including reactivity and solubility.[1] A thorough understanding of its solubility in various organic solvents is crucial for its effective use in chemical synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.

This guide summarizes the expected qualitative solubility of this compound, outlines a general experimental protocol for solubility determination of reactive compounds, and provides a logical workflow for assessing its solubility.

Predicted Solubility Profile

The solubility of this compound is governed by its large, nonpolar aromatic ring and the two bulky, lipophilic trifluoromethyl groups, which suggest good solubility in nonpolar and moderately polar aprotic solvents. The highly electrophilic carbonyl carbon of the acyl chloride group makes the compound susceptible to nucleophilic attack by protic solvents.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility/Reactivity | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | The nonpolar aromatic ring and trifluoromethyl groups should readily interact with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Diethyl Ether, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Soluble | These solvents can solvate the polar carbonyl group without reacting with the acyl chloride moiety. They are common solvents for reactions involving acyl chlorides.[3][5] |

| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Reactive (Forms Esters) | Alcohols are nucleophiles that will react with the acyl chloride to form the corresponding esters.[2] This is a solvolysis reaction, not true dissolution. |

| Protic (Water) | Water | Reactive (Hydrolyzes) | Acyl chlorides react vigorously with water to hydrolyze to the corresponding carboxylic acid (3,5-bis(trifluoromethyl)benzoic acid) and hydrochloric acid.[4][6] |

| Protic (Amines) | Primary and Secondary Amines | Reactive (Forms Amides) | Amines are strong nucleophiles that will readily react with the acyl chloride to form amides.[2][7] |

Experimental Protocol for Solubility Determination of a Reactive Compound

Determining the solubility of a reactive compound like this compound requires careful consideration of the solvent's purity and the experimental conditions to avoid reaction. The following is a general protocol that can be adapted for this purpose.

Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity anhydrous organic solvent

-

Inert gas (e.g., Nitrogen or Argon)

-

Dry glassware (e.g., vials with septa, syringes)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

Methodology:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas or in a desiccator.

-

Ensure the solvent is anhydrous, using a freshly opened bottle or by drying it over an appropriate drying agent.

-

-

Experimental Setup:

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a known volume of the anhydrous solvent to a pre-weighed vial containing a magnetic stir bar.

-

Place the vial in a constant temperature bath set to the desired temperature and allow the solvent to equilibrate.

-

-

Solubility Determination (Gravimetric Method):

-

Add a small, accurately weighed amount of this compound to the stirred solvent.

-

Observe for complete dissolution.

-

Continue to add small, accurately weighed portions of the compound until a slight excess of undissolved solid remains.

-

Allow the suspension to stir for a sufficient time to ensure equilibrium is reached (e.g., 1-2 hours).

-

Carefully filter the saturated solution through a syringe filter into a pre-weighed, dry vial, ensuring no solid particles are transferred.

-

Evaporate the solvent from the filtered solution under reduced pressure.

-

Weigh the vial containing the residue. The mass of the residue corresponds to the amount of dissolved solute.

-

Calculate the solubility in g/L or mol/L.

-

Safety Precautions:

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The compound reacts with moisture, releasing HCl gas.[4] All operations should be carried out under anhydrous and inert conditions.

Visualization of Experimental Workflow

The logical process for assessing the solubility of a reactive compound like this compound is depicted in the following workflow diagram.

References

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. fiveable.me [fiveable.me]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 7. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

Spectroscopic Profile of 3,5-Bis(trifluoromethyl)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Bis(trifluoromethyl)benzoyl chloride, a key reagent and building block in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Core Spectroscopic Data

While direct numerical spectral data is not consistently published in publicly accessible databases, the following tables summarize the expected spectroscopic characteristics based on the chemical structure of this compound and data available for analogous compounds. These tables are intended to serve as a reference for researchers in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | Singlet (or narrow multiplet) | 2H | H-2, H-6 (Aromatic) |

| ~8.1 - 8.3 | Singlet (or narrow multiplet) | 1H | H-4 (Aromatic) |

Note: The exact chemical shifts can vary slightly based on the solvent and concentration. The aromatic protons are expected to be significantly downfield due to the electron-withdrawing effects of the two trifluoromethyl groups and the benzoyl chloride moiety.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~165 - 168 | Singlet | C=O (Carbonyl) |

| ~135 - 137 | Singlet | C-1 (Aromatic) |

| ~132 - 134 | Quartet | C-3, C-5 (Aromatic, coupled to F) |

| ~130 - 132 | Singlet | C-4 (Aromatic) |

| ~125 - 127 | Singlet | C-2, C-6 (Aromatic) |

| ~120 - 124 | Quartet | -CF₃ (Trifluoromethyl) |

Note: The carbon atoms attached to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. The carbonyl carbon is typically observed in the specified downfield region.

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 to -65 | Singlet | -CF₃ |

Note: A single peak is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift is relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 - 1800 | Strong | C=O stretch (Acyl Chloride) |

| ~1280 - 1350 | Strong | C-F stretch (Trifluoromethyl) |

| ~1100 - 1200 | Strong | C-F stretch (Trifluoromethyl) |

| ~800 - 900 | Medium-Strong | C-H out-of-plane bend (Aromatic) |

| ~700 - 800 | Medium-Strong | C-Cl stretch |

Note: The most characteristic peak in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) absorption at a high wavenumber. The strong C-F stretching bands are also a key feature for this molecule.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or other suitable solvent for cleaning

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform a background subtraction.

-

Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol and allow it to dry completely.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for 3,5-Bis(trifluoromethyl)benzoyl Chloride Derivatization in LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of small, polar molecules such as neurotransmitters, amino acids, and metabolites by liquid chromatography-mass spectrometry (LC-MS) is often challenged by poor retention on reversed-phase columns and insufficient ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations. While benzoyl chloride has been extensively used to enhance the analytical properties of a wide range of analytes, this document focuses on its analog, 3,5-bis(trifluoromethyl)benzoyl chloride .

The addition of the 3,5-bis(trifluoromethyl)benzoyl group to polar functional moieties (primarily primary and secondary amines and phenols) significantly increases the hydrophobicity and molecular weight of the analyte. This leads to improved chromatographic retention, better separation from endogenous interferences, and potentially enhanced ionization efficiency in the mass spectrometer. The two trifluoromethyl groups provide a unique mass signature and can influence the fragmentation pattern in tandem mass spectrometry (MS/MS), which may offer advantages in terms of specificity and sensitivity for certain applications.

It is important to note that while the principles of derivatization with this compound are analogous to those of the more commonly used benzoyl chloride, detailed, peer-reviewed protocols and extensive application data for the former are less prevalent in the scientific literature. The protocols and data presented herein are based on the well-established methodologies for benzoyl chloride, adapted for this compound, and supplemented with available data for benzoyl chloride to provide a comprehensive guide.

Advantages of this compound Derivatization

-

Broad Applicability: Reacts with a wide range of functional groups, including primary and secondary amines and phenols, which are common in neurotransmitters, amino acids, and other metabolites.[1]

-

Improved Chromatographic Performance: The significant increase in hydrophobicity enhances retention on reversed-phase columns, leading to better resolution and reduced matrix effects.

-

Enhanced MS Sensitivity: The derivatization tag can improve ionization efficiency, and the trifluoromethyl groups may lead to more specific fragmentation patterns, potentially increasing sensitivity and reducing background noise.

-

Rapid Reaction: The derivatization reaction is typically fast, often completing within minutes at room temperature.[1]

Experimental Protocols

Materials and Reagents

-

This compound (97% purity or higher)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Sodium carbonate or Sodium tetraborate (B1243019) (ACS grade or higher)

-

Formic acid (LC-MS grade)

-

Internal standards (isotope-labeled analytes where available)

-

Sample matrix (e.g., plasma, serum, cerebrospinal fluid, tissue homogenate, microdialysate)

Proposed Derivatization Protocol for Biological Samples

This protocol is adapted from established methods for benzoyl chloride derivatization.[1] Optimization may be required for specific analytes and matrices.

-

Sample Preparation:

-

For protein-containing samples (e.g., plasma, serum, tissue homogenate), perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile.

-

Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube. For very small sample volumes, this step can be scaled down.

-

-

Derivatization Reaction:

-

To 20 µL of the sample supernatant (or protein-free sample), add 10 µL of 100 mM sodium carbonate solution to adjust the pH to >9. Vortex briefly.

-

Add 10 µL of a 2% (v/v) solution of this compound in acetonitrile. Vortex immediately and vigorously for 30-60 seconds. The reaction is rapid.

-

Add 10 µL of the internal standard mixture.

-

To quench the reaction and hydrolyze excess derivatizing reagent, add 50 µL of water containing 1% (v/v) formic acid. Vortex to mix.

-

-

Final Sample Preparation for LC-MS Injection:

-

The derivatized sample is now ready for analysis. If necessary, it can be further diluted with the initial mobile phase composition to match the LC conditions.

-

Transfer the final solution to an autosampler vial for injection.

-

General Derivatization Workflow

Caption: General workflow for the derivatization of biological samples.

LC-MS Analysis

Proposed LC-MS/MS Parameters

The following parameters are a good starting point and are based on methods developed for benzoyl chloride derivatives.[1]

-

Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from low to high organic content (Mobile Phase B) is necessary. A typical gradient might be:

-

0-1 min: 5% B

-

1-15 min: 5-95% B

-

15-17 min: 95% B

-

17.1-20 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantitative analysis.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Transitions: The precursor ion will be the [M+H]+ of the derivatized analyte. A common product ion for benzoyl chloride derivatives is m/z 105, corresponding to the benzoyl cation. For this compound derivatives, the corresponding product ion would be m/z 241. Multiple reaction monitoring (MRM) transitions should be optimized for each specific analyte.

Logical Relationship of Derivatization and Analysis

Caption: The role of derivatization in addressing analytical challenges.

Quantitative Data

| Analyte Class | Typical Limit of Detection (LOD) | Typical RSD (%) | Reference |

| Catecholamines | < 10 nM | < 10% | [1] |

| Indoleamines | < 10 nM | < 10% | [1] |

| Amino Acids | < 10 nM | < 10% | [1] |

| Polyamines | < 10 nM | < 10% | [1] |

Table 1: Typical Performance Characteristics for Benzoyl Chloride Derivatization.

Expected Mass Shifts with this compound

The derivatization reaction involves the addition of a 3,5-bis(trifluoromethyl)benzoyl group (C₉H₃F₆O) and the loss of a hydrogen atom from the analyte and a chlorine atom from the reagent. The net mass addition for each derivatized functional group is 258.01 Da.

| Analyte | Original Mass (Da) | No. of Derivatized Groups | Derivatized Mass (Da) |

| Dopamine | 153.18 | 3 | 927.21 |

| Serotonin | 176.22 | 2 | 692.24 |

| GABA | 103.12 | 1 | 361.13 |

| Glycine | 75.07 | 1 | 333.08 |

| Glutamate | 147.13 | 1 | 405.14 |

Table 2: Calculated masses of example analytes after derivatization.

Conclusion

Derivatization with this compound is a promising strategy for the LC-MS analysis of polar small molecules. By increasing hydrophobicity and providing a unique mass signature, this reagent has the potential to improve chromatographic separation and enhance detection sensitivity. While detailed application notes for this specific reagent are sparse, the well-established protocols for benzoyl chloride provide a solid foundation for method development. Researchers are encouraged to adapt and optimize the proposed protocols for their specific analytical needs.

References

Application Notes and Protocols for Amine Derivatization with 3,5-Bis(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical research, clinical diagnostics, and chemical synthesis. However, the inherent polarity and often low volatility of these compounds can present significant analytical challenges, particularly for gas chromatography (GC) and liquid chromatography (LC) with mass spectrometry (MS). Chemical derivatization is a widely employed strategy to overcome these limitations.

This document provides a detailed protocol for the derivatization of primary and secondary amines using 3,5-bis(trifluoromethyl)benzoyl chloride. The introduction of the 3,5-bis(trifluoromethyl)benzoyl moiety enhances the volatility and thermal stability of the amine analytes, improves their chromatographic properties, and significantly increases their detectability, especially with electron capture detection (ECD) and mass spectrometry. The two trifluoromethyl groups provide a strong signal in ¹⁹F NMR, making this reagent also highly suitable for chiral analysis.

Principle of the Method

The derivatization of amines with this compound proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[1] In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, forming a stable amide derivative and hydrochloric acid as a byproduct. The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid, which drives the reaction to completion.[2]

Figure 1: Schotten-Baumann reaction of an amine with this compound.

Experimental Protocols

This section provides detailed methodologies for the derivatization of amines for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents

-

Amine Standard Solutions: Prepare stock solutions of the amine analytes of interest in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

-

This compound solution: Prepare a 1% (v/v) solution in a dry, aprotic solvent such as acetonitrile (B52724) or dichloromethane. This reagent is sensitive to moisture and should be handled in a dry environment.

-

Base:

-

For aqueous samples: 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution.

-

For non-aqueous samples: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

-

-

Extraction Solvent: Dichloromethane (DCM), diethyl ether, or ethyl acetate (B1210297) (HPLC or GC grade).

-

Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Quenching Reagent (Optional): 1 M Hydrochloric acid (HCl) or a solution of a primary amine like butylamine (B146782) to consume excess derivatizing reagent.

-

Vials: 2 mL glass vials with PTFE-lined screw caps.

Derivatization Protocol for GC-MS Analysis

-

Sample Preparation: Pipette 100 µL of the amine standard or sample solution into a 2 mL glass vial. If the sample is aqueous, adjust the pH to >10 with 1 M NaOH. For non-aqueous samples, add 50 µL of triethylamine.

-

Addition of Derivatizing Reagent: Add 200 µL of the 1% this compound solution to the vial.

-

Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. For less reactive amines, the mixture can be heated at 60°C for 30 minutes.

-

Extraction: Add 1 mL of organic extraction solvent (e.g., dichloromethane) and 0.5 mL of deionized water. Vortex vigorously for 1 minute to extract the derivatized amine into the organic layer.

-

Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Isolation of Derivative: Carefully transfer the organic (bottom) layer to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Derivatization Protocol for LC-MS Analysis

-

Sample Preparation: To 20 µL of the sample or standard in a microcentrifuge tube, add 10 µL of 100 mM sodium carbonate solution.[3]

-

Addition of Derivatizing Reagent: Add 10 µL of a 2% (v/v) solution of this compound in acetonitrile.[3]

-

Reaction: Vortex the mixture for 30 seconds. The reaction is typically complete within a minute at room temperature.[4]

-

Quenching (Optional but Recommended): Add 10 µL of an internal standard solution containing 1% sulfuric acid to stop the reaction.[4]

-

Dilution: Add 50 µL of water to reduce the organic content before injection.[3]

-

Analysis: The sample is ready for injection into the LC-MS system.

Data Presentation

The derivatization of amines with this compound significantly enhances their detectability. The following table summarizes representative quantitative data for amine analysis after derivatization with benzoyl chloride analogs, which is indicative of the performance expected with this compound.

| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| Amphetamine | GC-MS | < 2 ng/mL | 2.5 - 10 ng/mL | > 85% | [2][5] |

| Methamphetamine | GC-MS | < 2 ng/mL | 2.5 - 10 ng/mL | > 85% | [2][5] |

| Primary Aromatic Amines | LC-MS/MS | 0.06 - 0.1 µg/kg | 0.21 - 0.41 µg/kg | Not Reported | [6] |

| Biogenic Amines | HPLC-UV | 0.02 - 0.09 µg/mL | Not Reported | 87.3 - 96.3% | |

| Various Neurochemicals | LC-MS/MS | < 10 nM | Not Reported | Not Reported | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of amines.

Figure 2: General experimental workflow for amine derivatization.

Troubleshooting

-

Low Derivative Yield:

-

Ensure the amine sample is not too acidic, as this will neutralize the base.

-

Check the purity and dryness of the this compound and solvents. The reagent is moisture-sensitive.

-

Increase the reaction time or temperature for sterically hindered or less reactive amines.

-

Ensure a sufficient excess of the derivatizing reagent is used.

-

-

Presence of Reagent Peaks in the Chromatogram:

-

A quenching step can be added after the derivatization by adding a small amount of a primary amine (e.g., butylamine) to consume the excess reagent.

-